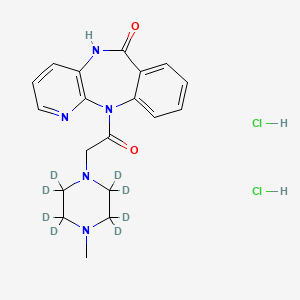

Pirenzepine-d8 (dihydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

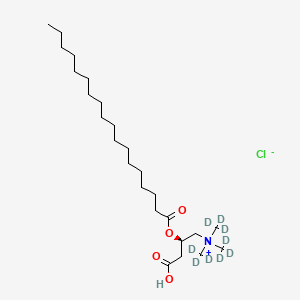

Pirenzepine-d8 (dichlorhydrate) est un analogue marqué au deutérium de la pirenzepine. La pirenzepine elle-même est un antagoniste sélectif du récepteur muscarinique M1 (mAChR) et est principalement utilisée dans le traitement des ulcères peptiques, des ulcères gastriques et des ulcères duodénaux . Le marquage au deutérium dans la pirenzepine-d8 permet des études pharmacocinétiques et métaboliques plus précises .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la pirenzepine-d8 implique l'incorporation d'atomes de deutérium dans la molécule de pirenzepine. Ceci est généralement réalisé en utilisant des réactifs et des solvants deutérés au cours du processus de synthèse . Les conditions réactionnelles impliquent souvent des environnements contrôlés pour assurer l'incorporation sélective des atomes de deutérium sans affecter la structure globale de la molécule .

Méthodes de production industrielle

La production industrielle de la pirenzepine-d8 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants deutérés de haute pureté, ainsi que des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La pirenzepine-d8 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène de la molécule.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans la molécule par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la pirenzepine-d8 peut entraîner la formation d'un dérivé cétone ou aldéhyde, tandis que la réduction peut donner un dérivé alcool .

Applications De Recherche Scientifique

La pirenzepine-d8 est largement utilisée en recherche scientifique en raison de son marquage au deutérium, qui permet des études plus précises de sa pharmacocinétique et de son métabolisme . Certaines de ses principales applications comprennent :

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs muscariniques.

Mécanisme d'action

La pirenzepine-d8 exerce ses effets en se liant au récepteur muscarinique de l'acétylcholine, en particulier au sous-type M1 . Cette liaison inhibe l'activité du récepteur, ce qui entraîne une diminution de la sécrétion d'acide gastrique et de la motilité gastro-intestinale . Les cibles moléculaires impliquées comprennent le récepteur muscarinique de l'acétylcholine et les protéines G associées, qui médient diverses réponses cellulaires telles que l'inhibition de l'adénylate cyclase et la modulation des canaux potassiques .

Mécanisme D'action

Pirenzepine-d8 exerts its effects by binding to the muscarinic acetylcholine receptor, specifically the M1 subtype . This binding inhibits the receptor’s activity, leading to a decrease in gastric acid secretion and gastrointestinal motility . The molecular targets involved include the muscarinic acetylcholine receptor and associated G proteins, which mediate various cellular responses such as inhibition of adenylate cyclase and modulation of potassium channels .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires à la pirenzepine-d8 comprennent :

Télenzépine : Un autre antagoniste sélectif du récepteur muscarinique M1.

Atropine : Un antagoniste non sélectif des récepteurs muscariniques.

Scopolamine : Un autre antagoniste non sélectif des récepteurs muscariniques.

Unicité

La pirenzepine-d8 est unique en raison de son marquage au deutérium, ce qui permet des études pharmacocinétiques et métaboliques plus précises par rapport à ses homologues non marqués . Cela en fait un outil précieux dans les applications de recherche et industrielles.

Propriétés

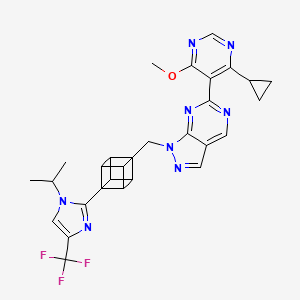

Formule moléculaire |

C19H23Cl2N5O2 |

|---|---|

Poids moléculaire |

432.4 g/mol |

Nom IUPAC |

11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride |

InChI |

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H/i9D2,10D2,11D2,12D2;; |

Clé InChI |

FFNMBRCFFADNAO-OSNULJQWSA-N |

SMILES isomérique |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H].Cl.Cl |

SMILES canonique |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)